6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine
Description
This compound, with the IUPAC name 6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridazin-3-amine (CAS: 1983467-24-8), is a pyridazine derivative featuring a highly fluorinated substituent. The hexafluoroisopropyl (HFIP) group at the 6-position of the pyridazine ring confers exceptional lipophilicity and metabolic stability, making it of interest in medicinal chemistry and materials science . Its structure combines a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) with a bulky, electron-withdrawing fluorinated alkoxy group. This design enhances resistance to enzymatic degradation and improves bioavailability in drug discovery contexts.
Properties
Molecular Formula |
C8H4F9N3O |
|---|---|
Molecular Weight |
329.12 g/mol |
IUPAC Name |
6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine |
InChI |
InChI=1S/C8H4F9N3O/c9-6(10,11)5(7(12,13)14,8(15,16)17)21-4-2-1-3(18)19-20-4/h1-2H,(H2,18,19) |
InChI Key |
PHSVBQVZWJASOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine typically involves the reaction of pyridazine derivatives with hexafluoropropanol derivatives under controlled conditions. The reaction is often catalyzed by strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction could produce fluorinated alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine is used as a reagent in various organic synthesis reactions. Its unique properties make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Biology
In biological research, this compound is studied for its potential use in drug development. Its stability and resistance to metabolic degradation make it a promising candidate for designing new pharmaceuticals.
Medicine
The compound’s fluorinated structure is explored for its potential in medical imaging and as a component in diagnostic agents. Its ability to interact with biological molecules without rapid degradation is particularly valuable.
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings that require exceptional thermal and chemical stability.
Mechanism of Action
The mechanism of action of 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form strong interactions with various biological and chemical entities, influencing its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine/Pyridazine Chemistry
(a) 6-(Perfluoroethyl)pyridin-3-amine (CAS: 317810-59-6)
- Structure : Pyridine ring with a perfluoroethyl (-CF₂CF₃) substituent at the 6-position and an amine at the 3-position.
- Key Differences : Lacks the pyridazine core and the hexafluoroisopropyl group.
- Properties : Molecular weight 212.12 g/mol; lower fluorine content (5 F atoms vs. 9 F atoms in the target compound). Used in agrochemical research due to moderate lipophilicity .
(b) 6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine
- Structure : Pyridine ring substituted with a trifluoromethyl pyrazole group.
- Key Differences : Replaces the pyridazine core with pyridine and introduces a trifluoromethylated heterocyclic substituent.
- Applications : Explored in kinase inhibitor development; the trifluoromethyl group enhances target binding but offers less steric bulk compared to HFIP .
(c) 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS: 209224-91-9)
Fluorinated Substituent Analogues
(a) Hexafluoroacetone Derivatives
- Example: 1,1,1,3,3,3-Hexafluoro-2-propanone (CAS: 684-16-2).
- These metabolites are linked to anesthetic agents like sevoflurane, highlighting the pharmacological relevance of fluorinated moieties .
(b) Fluorous Dendron-Cyanine Dye Conjugates
Physicochemical and Functional Comparisons
| Compound | Core Structure | Fluorinated Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound (CAS: 1983467-24-8) | Pyridazine | HFIP alkoxy | ~325.1* | Drug discovery, MRI probes |
| 6-(Perfluoroethyl)pyridin-3-amine | Pyridine | -CF₂CF₃ | 212.12 | Agrochemicals |
| 6-(Trifluoromethylpyrazole)pyridin-3-amine | Pyridine | -CF₃ on pyrazole | ~245.2* | Kinase inhibitors |
| Hexafluoroacetone Metabolites | Ketone | -C(CF₃)₂O⁻ | ~166.0 (propanol) | Anesthetic adjuvants |
*Calculated based on molecular formula.
Biological Activity
6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The compound features a complex structure characterized by a pyridazine ring substituted with a hexafluoroalkyl group. Its molecular formula is , with a molecular weight of approximately 306.2 g/mol. The unique fluorinated structure contributes to its stability and hydrophobicity.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of hexafluoro compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| Okaramine | Antimicrobial | Gram-positive and Gram-negative bacteria |
| Lemmokaramine | Anticancer | Caco-2, HCT116 cell lines |
Anticancer Activity
Research indicates that fluorinated compounds can exhibit anticancer properties. In vitro studies have highlighted the ability of similar hexafluoro derivatives to induce apoptosis in cancer cell lines such as HCT116 and HT29. The proposed mechanism involves the activation of cellular stress pathways leading to programmed cell death.
Case Studies
- Study on Antimicrobial Activity : A recent investigation into the antimicrobial activity of hexafluoro derivatives revealed that these compounds effectively inhibited the growth of several pathogenic bacteria. The study utilized disk diffusion methods to assess the effectiveness against E. coli and Staphylococcus aureus.
- Anticancer Evaluation : In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various fluorinated pyridazines on colorectal cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction can disrupt cellular homeostasis or inhibit specific enzymes critical for cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
